molecular formula C14H22N2O2 B2601362 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 1311842-02-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B2601362
CAS No.: 1311842-02-0
M. Wt: 250.342
InChI Key: IMMQNODDINJAGY-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide is an organic compound with a complex structure that includes a cyclohexene ring, a pyrrolidinone ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Cyclohexene Derivative: Starting with cyclohexanone, an aldol condensation can be performed to introduce the double bond, forming cyclohex-1-en-1-yl derivatives.

    Introduction of the Ethyl Linker: The cyclohexene derivative can be reacted with ethyl bromide in the presence of a base such as potassium carbonate to form the ethyl-linked intermediate.

    Formation of the Pyrrolidinone Ring: The intermediate is then reacted with succinimide in the presence of a dehydrating agent like phosphorus oxychloride to form the pyrrolidinone ring.

    Acetamide Formation: Finally, the compound is treated with acetic anhydride to introduce the acetamide group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cyclohexene ring can undergo oxidation reactions to form epoxides or diols.

    Reduction: The double bond in the cyclohexene ring can be reduced to form cyclohexane derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Epoxides or diols from the cyclohexene ring.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biochemical Studies: Used in studies to understand enzyme-substrate interactions due to its structural complexity.

Medicine

    Diagnostics: Used in the development of diagnostic agents due to its ability to interact with biological molecules.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclohexene and pyrrolidinone rings provide structural rigidity, while the acetamide group can form hydrogen bonds, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxyphenyl group instead of a pyrrolidinone ring.

    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to the combination of its cyclohexene, pyrrolidinone, and acetamide groups, which provide a distinct set of chemical properties and potential applications. The presence of both a rigid ring structure and a flexible ethyl linker allows for diverse interactions with other molecules, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c17-13(11-16-10-4-7-14(16)18)15-9-8-12-5-2-1-3-6-12/h5H,1-4,6-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMQNODDINJAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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